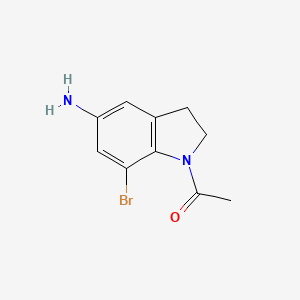
Ácido 5-bromo-2-fluoro-4-metoxibenzoico
Descripción general
Descripción
The compound of interest, 5-Bromo-2-fluoro-4-methoxybenzoic acid, is a halogenated benzoic acid derivative with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar bromo- and methoxy-substituted benzoic acids and their complexes, which can help infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a high purity level, indicating a complex but efficient synthetic route . This suggests that the synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid might follow a similar pathway, with careful control of reaction conditions to ensure the introduction of the correct substituents at the desired positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which reveals the presence of hydrogen bonding and halogen interactions in the crystal lattice . These interactions are crucial for the stability and packing of the molecules in the solid state. The presence of bromo and methoxy groups can influence the overall molecular conformation and intermolecular interactions, which are essential for understanding the compound's behavior in different phases.
Chemical Reactions Analysis
The reactivity of bromo- and methoxy-substituted benzoic acids can be inferred from studies on similar compounds. For example, nucleophilic substitution reactions have been observed with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, leading to various substituted derivatives . This indicates that the bromo group in 5-Bromo-2-fluoro-4-methoxybenzoic acid could potentially undergo similar reactions, allowing for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids can be complex due to the presence of substituents that affect their behavior. For instance, the introduction of methoxy groups has been shown to influence the strength of halogen bonds in the crystal structure of bromobenzoic acid derivatives . The thermal properties of lanthanide complexes with bromo- and methoxy-substituted benzoic acids have been studied using differential scanning calorimetry, revealing solid-solid phase transitions . These findings suggest that 5-Bromo-2-fluoro-4-methoxybenzoic acid may exhibit unique thermal properties and phase behavior.
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de SGLT2
Ácido 5-bromo-2-fluoro-4-metoxibenzoico: es un intermediario clave en la síntesis de inhibidores de SGLT2, que son una clase de medicamentos utilizados para el tratamiento de la diabetes . Estos inhibidores funcionan previniendo la reabsorción de glucosa en los riñones, lo que reduce los niveles de azúcar en sangre. El papel del compuesto en el desarrollo de nuevos fármacos antidiabéticos es crucial debido a su eficacia en el proceso.
Síntesis de Derivados de Urolithin
Este compuesto es adecuado para su uso en la síntesis de derivados de urolithin . Los urolithin son metabolitos de alimentos ricos en ácido elágico, como las granadas, y tienen posibles beneficios para la salud, incluidos los efectos antiinflamatorios y antioxidantes. La síntesis de estos derivados puede conducir al desarrollo de nuevos agentes terapéuticos.
Safety and Hazards
The safety information available indicates that 5-Bromo-2-fluoro-4-methoxybenzoic acid is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of biaryl intermediates , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s known that halogen-substituted benzoic acids can participate in various chemical reactions, such as palladium-mediated coupling with aryl boronic acids . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its potential role in the synthesis of biaryl intermediates , it might influence pathways involving these intermediates.
Pharmacokinetics
Similar compounds have been reported to have high gastrointestinal absorption , suggesting that this compound might also have good bioavailability.
Result of Action
Its potential role in the synthesis of biaryl intermediates suggests that it might contribute to the production of these compounds, which could have various effects depending on the specific intermediates produced.
Propiedades
IUPAC Name |
5-bromo-2-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLNYARFEZMGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647413 | |
| Record name | 5-Bromo-2-fluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949014-42-0 | |
| Record name | 5-Bromo-2-fluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-fluoro-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)
![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)
![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)
![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)
![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)